molecular formula C20H26N2O B11798801 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B11798801
M. Wt: 310.4 g/mol
InChI Key: GNOUZDOVYBBOKB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the second position of the pyridine ring and a 1-propylpiperidin-2-yl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the benzyloxy and propylpiperidinyl groups through nucleophilic substitution and reductive amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or piperidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and propylpiperidinyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are conducted to elucidate these interactions and their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine
  • Butyl[(1-propylpiperidin-2-yl)methyl]amine

Uniqueness

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-phenylmethoxy-3-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3

InChI Key

GNOUZDOVYBBOKB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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